molecular formula C36H31IO2P2Re B3188690 Iododioxobis(triphenylphosphine)rhenium(V) CAS No. 23032-93-1

Iododioxobis(triphenylphosphine)rhenium(V)

Cat. No.: B3188690
CAS No.: 23032-93-1
M. Wt: 870.7 g/mol
InChI Key: WINFRJZWFCARCI-UHFFFAOYSA-N
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Description

Iododioxobis(triphenylphosphine)rhenium(V) is an organometallic compound with the molecular formula ([ (C_6H_5)_3P]_2ReO_2I). It is known for its violet powder appearance and has a molecular weight of 869.68 g/mol . This compound is widely used as a catalyst in various chemical reactions due to its unique properties.

Preparation Methods

The synthesis of Iododioxobis(triphenylphosphine)rhenium(V) typically involves the reaction of rhenium compounds with triphenylphosphine and iodine. One common method includes the reaction of rhenium(V) oxide with triphenylphosphine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .

Chemical Reactions Analysis

Iododioxobis(triphenylphosphine)rhenium(V) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of rhenium.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.

    Substitution: The iodine atom in the compound can be substituted with other ligands, such as chloride or bromide, under appropriate conditions.

Common reagents used in these reactions include hydrogen, hydrazine, and halide salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which Iododioxobis(triphenylphosphine)rhenium(V) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the rhenium center with reactant molecules, stabilizing transition states and intermediates .

Comparison with Similar Compounds

Iododioxobis(triphenylphosphine)rhenium(V) can be compared with other similar compounds, such as:

    Trichlorooxobis(triphenylphosphine)rhenium(V): Similar in structure but with chlorine atoms instead of iodine.

    Dihydridotetrakis(triphenylphosphine)ruthenium(II): Contains ruthenium instead of rhenium and hydrogen atoms instead of iodine.

    Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Contains ruthenium and carbonyl groups instead of rhenium and iodine.

The uniqueness of Iododioxobis(triphenylphosphine)rhenium(V) lies in its specific combination of ligands and its ability to catalyze a wide range of reactions with high selectivity and efficiency.

Properties

IUPAC Name

dioxorhenium;triphenylphosphane;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.HI.2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h2*1-15H;1H;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINFRJZWFCARCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Re]=O.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31IO2P2Re
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457478
Record name Dioxorhenium--triphenylphosphane--hydrogen iodide (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

870.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23032-93-1
Record name Dioxorhenium--triphenylphosphane--hydrogen iodide (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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